![molecular formula C11H12ClNO3 B1349489 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid CAS No. 196934-77-7](/img/structure/B1349489.png)

4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

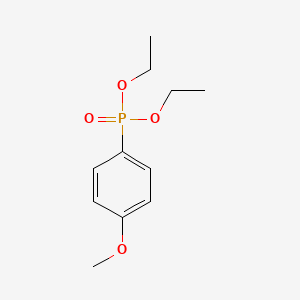

The compound “4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid” is also known as Tolfenamic acid . It is a fenamate and is made up of a monocarboxylate diphenylamine nucleus . It is specifically used for relieving the pain of migraines and also shows anticancer activity .

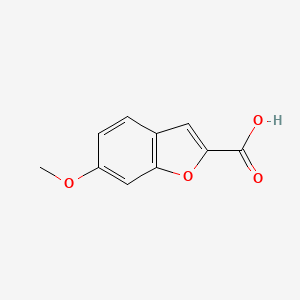

Molecular Structure Analysis

The empirical formula of Tolfenamic acid is C14H12ClNO2 . The molecular weight is 261.70 . The SMILES string representation isCc1c(Cl)cccc1Nc2ccccc2C(O)=O . Physical And Chemical Properties Analysis

Tolfenamic acid is a powder form substance . It is soluble in ethanol: 50 mg/mL, clear, greenish-yellow .Applications De Recherche Scientifique

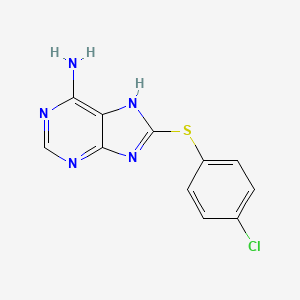

Molecular Docking and Biological Activities

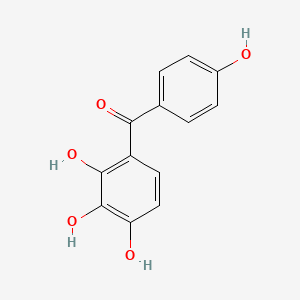

Research has explored the docking studies, vibrational, structural, electronic, and optical properties of derivatives similar to 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid. These studies indicate that such compounds exhibit potential for biological activities, as suggested by their inhibition of Placenta growth factor (PIGF-1) and other biological targets. This indicates a potential for pharmacological importance, with specific derivatives showing promise in biomedical applications due to their good biological activities (K. Vanasundari, V. Balachandran, M. Kavimani, & B. Narayana, 2018).

Vibrational Spectroscopy and Molecular Structure

Another area of application involves the vibrational spectroscopy and molecular structure analysis of related compounds. Studies have confirmed structures through IR, NMR, and X-ray diffraction, providing insights into the vibrational wavenumbers, hyper-conjugative interactions, and charge delocalization. This detailed analysis contributes to understanding the reactivity and stability of the molecules, making them suitable for further research in materials science and chemistry (Rahul Raju, C. Y. Panicker, P. Nayak, B. Narayana, B. Sarojini, C. Van Alsenoy, & A. Al‐Saadi, 2015).

Synthesis and Characterization

The synthesis and characterization of derivatives also highlight their scientific applications. Studies focusing on the synthesis of diaminomethylidene derivatives and the analysis of their structure and thermal properties underline the versatility of 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid in synthesizing novel compounds with potential applications in material science and drug development (M. Prezent & V. Dorokhov, 2012).

Supramolecular Studies

Supramolecular studies on chloramphenicol derivatives, including structures similar to 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid, have provided insights into hydrogen bonding and Van der Waals interactions. These findings are crucial for the development of new pharmaceuticals and materials with tailored properties (R. F. Fernandes, A. A. C. Júnior, A. Porto, G. R. Ferreira, L. S. Flores, C. C. Corrêa, H. Santos, & L. C. Oliveira, 2017).

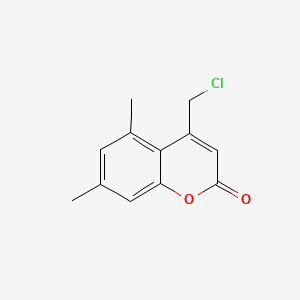

Nonlinear Optical Materials

The study of butanoic acid derivatives has also shown that these compounds have significant potential as nonlinear optical materials. The determination of dipole moments and hyperpolarizabilities of these compounds suggests their suitability for applications in the field of optics and photonics, offering a pathway to developing new optical materials (K. Vanasundari, V. Balachandran, M. Kavimani, & B. Narayana, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

4-(3-chloro-2-methylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(15)16/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCMKFQSMILAEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355142 |

Source

|

| Record name | 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid | |

CAS RN |

196934-77-7 |

Source

|

| Record name | 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1349416.png)

![2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1349435.png)